molecular formula C9H14N3Na2O14P3 B098529 Cytidine 5'-(tetrahydrogen triphosphate), sodium salt CAS No. 18423-42-2

Cytidine 5'-(tetrahydrogen triphosphate), sodium salt

Cat. No.: B098529
CAS No.: 18423-42-2
M. Wt: 505.14 g/mol
InChI Key: WLXAPABOZXFQTH-YMCBRKDHSA-M
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Scientific Research Applications

Cytidine 5’-(tetrahydrogen triphosphate), sodium salt has diverse applications in scientific research:

Mechanism of Action

Target of Action

Cytidine 5’-(tetrahydrogen triphosphate), sodium salt, also known as CTP, interacts with several targets. Its primary targets include enzymes such as 3-deoxy-manno-octulosonate cytidylyltransferase , uridine-cytidine kinase 2 , and 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase . These enzymes play crucial roles in various biochemical reactions, including the synthesis of RNA and the formation of phosphatidylcholine (PC) .

Mode of Action

CTP interacts with its targets to facilitate various biochemical reactions. For instance, in the formation of PC, CTP reacts with phosphocholine via CTP:phosphocholine cytidylyltransferases to produce CDP-choline and diphosphate . This reaction is a rate-limiting step in PC synthesis and plays a pivotal role in cell proliferation . CTP also interacts with N-acylneuraminate in a reaction mediated by N-acylneuraminate cytidylyltransferase to generate an intermediate required for sialylation, namely CMP-N-acylneuraminic acid .

Biochemical Pathways

CTP is involved in several biochemical pathways. It plays a significant role in pyrimidine metabolism . It is also involved in the synthesis of RNA by RNA polymerases . Furthermore, CTP is a key player in the formation of PC , a crucial component of cell membranes .

Pharmacokinetics

It is known that ctp is a small molecule and is likely to be distributed throughout the body

Result of Action

The action of CTP at the molecular and cellular levels results in several effects. It is involved in the synthesis of RNA, contributing to the regulation of gene expression . In the formation of PC, CTP plays a crucial role in cell proliferation, which can be significant in conditions such as cancer . Additionally, the interaction of CTP with N-acylneuraminate leads to the production of an intermediate required for sialylation, a process important for cell-cell interactions .

Action Environment

The action, efficacy, and stability of CTP can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of CTP, which in turn can influence its bioavailability . Additionally, temperature can impact the stability of CTP, with lower temperatures typically used for storage to maintain its stability .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling CTP . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Cytidine 5’-(tetrahydrogen triphosphate), sodium salt is involved in the synthesis of RNA by RNA polymerases . It interacts with phosphocholine via CTP:phosphocholine cytidylyltransferases to produce CDP-choline and diphosphate . This is the rate-limiting step in phosphatidylcholine (PC) synthesis and can be important in cell proliferation . Cytidine 5’-(tetrahydrogen triphosphate), sodium salt also interacts with N-acylneuraminate, in a reaction mediated by N-acylneuraminate cytidylyltransferase, to generate an intermediate that is required for sialylation .

Cellular Effects

In cells, Cytidine 5’-(tetrahydrogen triphosphate), sodium salt influences various cellular processes. It plays a pivotal role in the synthesis of RNA, which is essential for protein synthesis and gene expression . It also contributes to the formation of phosphatidylcholine, a major component of cell membranes . This process is crucial for cell proliferation and can be significant in cancer .

Molecular Mechanism

At the molecular level, Cytidine 5’-(tetrahydrogen triphosphate), sodium salt exerts its effects through several mechanisms. It serves as a substrate for various enzymes, including RNA polymerases and CTP:phosphocholine cytidylyltransferases . It also participates in enzyme-mediated reactions that lead to the production of important biomolecules, such as CDP-choline and CMP-N-acylneuraminic acid .

Metabolic Pathways

Cytidine 5’-(tetrahydrogen triphosphate), sodium salt is involved in several metabolic pathways. It plays a role in the synthesis of RNA and phosphatidylcholine

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-(tetrahydrogen triphosphate), sodium salt can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine monophosphate (CMP) using specific kinases. The reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and magnesium ions as cofactors .

Industrial Production Methods

Industrial production of cytidine 5’-(tetrahydrogen triphosphate), sodium salt often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation of CMP to cytidine 5’-triphosphate .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-(tetrahydrogen triphosphate), sodium salt undergoes various biochemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Adenosine 5’-triphosphate (ATP): Another nucleoside triphosphate involved in energy transfer and RNA synthesis.

    Guanosine 5’-triphosphate (GTP): Participates in protein synthesis and signal transduction.

    Thymidine 5’-triphosphate (TTP): Involved in DNA synthesis.

Uniqueness

Cytidine 5’-(tetrahydrogen triphosphate), sodium salt is unique due to its specific role in the synthesis of RNA and its involvement in the formation of phosphatidylcholine and sialylation processes. These functions are critical for cellular metabolism, proliferation, and gene expression, distinguishing it from other nucleoside triphosphates .

Properties

IUPAC Name

sodium;[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O14P3.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXAPABOZXFQTH-YMCBRKDHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3NaO14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18423-42-2
Record name Cytidine 5'-(tetrahydrogen triphosphate), sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018423422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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